4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid is an organic compound with the molecular formula C17H13N3O2. It is known for its unique structure, which includes a quinoline moiety linked to a benzoic acid derivative through a hydrazone linkage.
Preparation Methods
The synthesis of 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid typically involves the condensation of quinoline-2-carbaldehyde with 4-hydrazinobenzoic acid. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid varies depending on its application. In biological systems, it is believed to interact with cellular targets such as enzymes or DNA, leading to the inhibition of microbial growth or cancer cell proliferation. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid include:
Quinoline-2-carbaldehyde: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-Hydrazinobenzoic acid: Another precursor, used in the synthesis of various hydrazone derivatives.
Quinoline N-oxide derivatives:
The uniqueness of this compound lies in its combined structural features, which confer a range of chemical reactivity and biological activity not typically observed in its individual components.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-[2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22) |
InChI Key |
LFKJFFRDGFXBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.